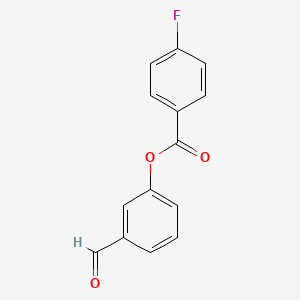

(3-Formylphenyl) 4-fluorobenzoate

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

(3-formylphenyl) 4-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9FO3/c15-12-6-4-11(5-7-12)14(17)18-13-3-1-2-10(8-13)9-16/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHNKMRDAANVRCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC(=O)C2=CC=C(C=C2)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Formylphenyl 4 Fluorobenzoate and Analogues

Esterification Reactions for Benzoate (B1203000) Formation

The formation of the benzoate ester is a crucial step in the synthesis of (3-Formylphenyl) 4-fluorobenzoate (B1226621). This can be accomplished through several established methods, including acid-catalyzed esterification, base-promoted techniques, and transesterification.

Acid-Catalyzed Esterification Protocols

Acid-catalyzed esterification, often referred to as Fischer esterification, is a classic method for producing esters from a carboxylic acid and an alcohol. In the context of synthesizing (3-Formylphenyl) 4-fluorobenzoate, this would involve the reaction of 4-fluorobenzoic acid with 3-hydroxybenzaldehyde (B18108) in the presence of a strong acid catalyst.

Commonly used acid catalysts include strong mineral acids like sulfuric acid and phosphoric acid, as well as sulfonic acids such as p-toluenesulfonic acid. chempoint.comgoogle.com These catalysts function by protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the alcohol. The reaction is reversible, and to drive the equilibrium towards the product, water is typically removed as it is formed. google.com

While effective, the use of strong acids can sometimes lead to side reactions, especially when sensitive functional groups are present in the substrates. nih.gov

Base-Promoted and Schotten-Baumann Type Esterification Techniques

Base-promoted esterification offers an alternative to acid-catalyzed methods. A prominent example is the Schotten-Baumann reaction, which is widely used for the benzoylation of phenols. vedantu.comrajdhanicollege.ac.inijrpr.com This reaction typically involves the use of an acyl chloride (like 4-fluorobenzoyl chloride) and a phenol (B47542) (3-hydroxybenzaldehyde) in the presence of an aqueous base, such as sodium hydroxide (B78521). vedantu.comijrpr.comdoubtnut.com

The mechanism involves the deprotonation of the phenol by the base to form a more nucleophilic phenoxide ion. vedantu.comrajdhanicollege.ac.in This phenoxide then attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of the ester, phenyl benzoate in the general case. vedantu.com The Schotten-Baumann conditions are often mild and can be highly effective for this type of transformation. vedantu.com

| Reaction Type | Reactants | Catalyst/Reagent | Product |

| Schotten-Baumann | Phenol, Benzoyl Chloride | Sodium Hydroxide | Phenyl Benzoate |

Transesterification Approaches

Transesterification is a process where the alkoxy group of an ester is exchanged with another alcohol. asianpubs.orgrsc.orgnih.gov This method can be catalyzed by either acids or bases. asianpubs.orgrsc.org For the synthesis of (3-Formylphenyl) 4-fluorobenzoate, a suitable starting ester, such as methyl 4-fluorobenzoate, could be reacted with 3-hydroxybenzaldehyde in the presence of a catalyst.

The reaction involves the nucleophilic attack of the alcohol (3-hydroxybenzaldehyde) on the carbonyl carbon of the starting ester, leading to a tetrahedral intermediate which then collapses to form the desired new ester and releases the original alcohol (methanol in this example). This method is particularly useful when the direct esterification is challenging or when the starting ester is readily available. nih.govgoogle.com Both aliphatic and aromatic esters can undergo transesterification. asianpubs.orgrsc.org

Catalyst Systems for Esterification (e.g., Tin(II) Compounds, Titanium Catalysts)

To overcome some of the limitations of traditional acid and base catalysis, various metal-based catalysts have been developed for esterification reactions.

Tin(II) Compounds: Tin(II) chloride (SnCl₂) is a Lewis acid catalyst that has shown high activity in the esterification of carboxylic acids with alcohols. researchgate.netresearchgate.net It is valued for its stability, low cost, and the relatively mild reaction conditions required. researchgate.net The catalytic activity of SnCl₂ has been demonstrated in the esterification of various carboxylic acids, including benzoic acid. researchgate.net Higher catalyst concentrations and longer reaction times generally lead to increased ester yields. researchgate.net Tin catalysts can also be used in the synthesis of 2-substituted benzoxazoles from 2-aminophenols and carboxylic acids. researchgate.net

Titanium Catalysts: Organotitanium compounds, such as titanium alkoxides and chelates (e.g., Tyzor® TPT and Tyzor® TE), serve as effective Lewis acid catalysts for both esterification and transesterification reactions. chempoint.comalfachemic.com They offer several advantages, including high catalytic activity, low dosage requirements, and being more environmentally friendly compared to catalysts containing antimony or germanium. chempoint.comalfachemic.com Titanium catalysts work by acting as a Lewis acid to increase the reactivity of the substrate. chempoint.com The choice between different titanium catalysts can depend on the reaction conditions, particularly the presence of water, as some are more sensitive to hydrolysis than others. chempoint.com Titanium-catalyzed esterifications can also be accelerated using microwave heating. nih.gov

| Catalyst Type | Examples | Key Features |

| Tin(II) Compounds | Tin(II) chloride (SnCl₂) | High activity, low cost, stable researchgate.netresearchgate.net |

| Titanium Catalysts | Tyzor® TPT, Tyzor® TE | High catalytic activity, environmentally friendly chempoint.comalfachemic.com |

Introduction of Fluorine Atoms in Aromatic Systems

The presence of a fluorine atom on the benzoate ring is a key feature of the target molecule. The introduction of fluorine into aromatic systems is a well-established field of organic chemistry with several strategic approaches.

Strategies for Carbon-Fluorine Bond Formation

The formation of a carbon-fluorine (C-F) bond on an aromatic ring can be achieved through several methods, broadly categorized as nucleophilic and electrophilic fluorination, as well as the classic Balz-Schiemann reaction.

Nucleophilic Aromatic Substitution (SNAr): This method involves the displacement of a leaving group, such as a nitro group or a halogen, from an activated aromatic ring by a fluoride (B91410) ion source. nih.govacs.orgnih.gov The reactivity of the aryl halide is dependent on the electronegativity of the halogen, with fluoroarenes often being more reactive than other haloarenes in SNAr reactions due to the highly polarized C-F bond. nih.govwyzant.com For this reaction to be effective, the aromatic ring must typically be activated by electron-withdrawing groups. acs.orgnih.gov Recent developments have also enabled the nucleophilic fluorination of unactivated fluoroarenes using organic photoredox catalysis. nih.gov

Electrophilic Fluorination: This approach involves the reaction of an electron-rich aromatic compound with an electrophilic fluorine source. researchgate.netwikipedia.orgacs.org Reagents of the N-F class, such as Selectfluor™, have become popular for this purpose due to their stability and reactivity. researchgate.netwikipedia.orgjove.com These reagents deliver a "F+" equivalent to the aromatic ring. The reaction typically proceeds via a polar SEAr mechanism. researchgate.net

Balz-Schiemann Reaction: This is a classical method for synthesizing aryl fluorides from primary aromatic amines. wikipedia.orgjk-sci.comnih.gov The reaction proceeds via the formation of a diazonium tetrafluoroborate (B81430) salt, which upon thermal or photolytic decomposition, yields the corresponding aryl fluoride. wikipedia.orgjk-sci.comscientificupdate.com While a traditional and reliable method, it can require high temperatures and may have limitations regarding functional group tolerance. scientificupdate.comcas.cn Innovations to this reaction include the use of different counterions like hexafluorophosphates and the development of catalytic variants to allow for milder reaction conditions. wikipedia.orgcas.cn

| Fluorination Strategy | Starting Material | Key Reagent(s) | General Mechanism |

| Nucleophilic Aromatic Substitution (SNAr) | Activated Aryl Halide/Nitroarene | Fluoride Source (e.g., KF, CsF) | Addition-Elimination nih.govacs.orgnih.gov |

| Electrophilic Fluorination | Electron-Rich Arene | Electrophilic Fluorine Source (e.g., Selectfluor™) | Electrophilic Aromatic Substitution researchgate.netwikipedia.org |

| Balz-Schiemann Reaction | Primary Aromatic Amine | HBF₄, NaNO₂ | Diazotization followed by thermal/photolytic decomposition wikipedia.orgjk-sci.com |

Utilization of Fluorinated Building Blocks

A highly efficient and straightforward approach to synthesizing (3-Formylphenyl) 4-fluorobenzoate and its analogues involves the use of pre-fluorinated starting materials, often referred to as fluorinated building blocks. This strategy incorporates the fluorine atom into the molecular framework at an early stage, avoiding potentially harsh or low-yielding fluorination reactions on complex intermediates.

The most common method in this category is the esterification reaction between a fluorinated carboxylic acid or its activated derivative and the corresponding phenolic alcohol. For the target compound, this involves reacting 4-fluorobenzoic acid or, more commonly, 4-fluorobenzoyl chloride with 3-hydroxybenzaldehyde. chemimpex.com 4-Fluorobenzoyl chloride is a versatile acyl chloride recognized for its reactivity in acylation reactions, making it an essential building block for various fluorinated aromatic compounds. chemimpex.com The fluorine substituent can enhance properties like lipophilicity and metabolic stability in the final molecule, which is a desirable trait in medicinal chemistry and materials science. chemimpex.comnumberanalytics.com

The esterification can be carried out under various conditions, often involving a base such as pyridine (B92270) or triethylamine (B128534) in an aprotic solvent to neutralize the HCl byproduct generated when using an acyl chloride. Alternatively, catalytic methods can be employed. For instance, UiO-66-NH2, a zirconium-based metal-organic framework (MOF), has been demonstrated as an effective heterogeneous catalyst for the esterification of various fluorinated aromatic carboxylic acids with alcohols. nih.gov

Table 1: Example Esterification using a Fluorinated Building Block

| Reactant 1 | Reactant 2 | Key Reagent/Catalyst | Product |

| 3-Hydroxybenzaldehyde | 4-Fluorobenzoyl Chloride | Pyridine (Base) | (3-Formylphenyl) 4-fluorobenzoate |

| 3-Hydroxybenzaldehyde | 4-Fluorobenzoic Acid | DCC/DMAP (Steglich) | (3-Formylphenyl) 4-fluorobenzoate |

This building block approach is generally preferred due to the commercial availability of many fluorinated benzoic acids and the high efficiency of esterification reactions.

Nucleophilic Fluorination Methodologies

An alternative strategy to using pre-fluorinated building blocks is to introduce the fluorine atom at a later stage of the synthesis via a nucleophilic substitution reaction. numberanalytics.com This typically involves a nucleophilic aromatic substitution (SNAr) reaction, where a good leaving group on the aromatic ring is displaced by a fluoride ion. numberanalytics.comnih.gov

For the synthesis of (3-Formylphenyl) 4-fluorobenzoate, this would hypothetically involve a precursor such as (3-Formylphenyl) 4-chlorobenzoate (B1228818) or (3-Formylphenyl) 4-nitrobenzoate. The SNAr reaction requires the aromatic ring to be 'activated' by electron-withdrawing groups, a condition which the ester and formyl functionalities help to satisfy. The reaction is typically performed using fluoride salts like potassium fluoride (KF) or cesium fluoride (CsF). numberanalytics.com

However, these reactions often face significant challenges. They can require high temperatures and polar aprotic solvents. nih.gov Furthermore, the basicity of the fluoride source can lead to undesired side reactions. researchgate.net The development of milder and more efficient methods has been a focus of research, leading to the use of reagents like anhydrous tetramethylammonium (B1211777) fluoride (Me4NF) or cooperative catalysis systems involving crown ethers to enhance the reactivity of the fluoride salt. nih.govacs.org While feasible, this method is often less direct and potentially lower-yielding than starting with a fluorinated building block for this specific target molecule.

Synthetic Routes to Formylphenyl Derivatives

The introduction of the formyl group (-CHO) is a critical step in the synthesis. This can be achieved either by direct formylation of an aromatic precursor or by the transformation of another functional group already present on the phenyl ring.

Formylation Reactions on Aromatic Substrates (e.g., Vilsmeier-Haack)

Direct formylation involves introducing a formyl group onto an aromatic ring through an electrophilic aromatic substitution. wikipedia.org The Vilsmeier-Haack reaction is a classic and widely used method for this purpose. ijpcbs.com It employs a Vilsmeier reagent, typically generated from N,N-dimethylformamide (DMF) and an acid chloride like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). jocpr.comresearchgate.net

This reaction is most effective on electron-rich aromatic compounds, such as phenols and anilines. wikipedia.orgjocpr.comajrconline.org Applying the Vilsmeier-Haack reaction directly to a precursor like phenyl 4-fluorobenzoate would be challenging. The ester group is electron-withdrawing, deactivating the ring towards electrophilic substitution and making the reaction conditions harsher. Therefore, a more logical synthetic strategy involves formylating a more activated precursor, such as phenol, to produce 3-hydroxybenzaldehyde first, which is then subsequently esterified. jocpr.com The formylation of phenols with the Vilsmeier-Haack reagent typically yields formyl derivatives in good yields. researchgate.netajrconline.org

Another method for formylating electron-rich aromatic rings uses dichloromethyl methyl ether in the presence of a Lewis acid like titanium tetrachloride (TiCl4). nih.gov This procedure has been shown to be effective for phenols and other activated aromatic compounds. nih.gov

Transformations of Other Functional Groups to Aldehydes (e.g., Oxidation of Alcohols)

An alternative and very common route to the aldehyde functionality is through the oxidation of a primary alcohol. researchgate.netoup.com In this pathway, a precursor such as (3-(hydroxymethyl)phenyl) 4-fluorobenzoate would be synthesized first. This intermediate could be prepared by the esterification of 4-fluorobenzoic acid with 3-hydroxybenzyl alcohol.

The subsequent step is the selective oxidation of the primary benzylic alcohol to the corresponding aldehyde. This transformation is a fundamental process in organic chemistry, and numerous reagents have been developed to achieve it with high selectivity and yield, avoiding over-oxidation to the carboxylic acid. researchgate.netmdpi.com

Table 2: Common Reagents for Selective Oxidation of Benzyl Alcohol to Benzaldehyde (B42025)

| Reagent/System | Description | Selectivity |

| Pyridinium chlorochromate (PCC) | A complex of chromium trioxide with pyridine and HCl. | Good for primary alcohols to aldehydes. |

| Manganese dioxide (MnO2) | A mild oxidant specifically for benzylic and allylic alcohols. | High selectivity. |

| Dess-Martin periodinane (DMP) | A hypervalent iodine reagent, allows for mild oxidation. | Excellent for a wide range of alcohols. |

| Catalytic systems (e.g., TEMPO) | Uses a catalytic amount of a stable radical with a stoichiometric co-oxidant. | Considered a "green" chemistry approach. |

| Photocatalytic Aerobic Oxidation | Uses a photocatalyst like Eosin Y and molecular oxygen as the oxidant under mild conditions. organic-chemistry.org | Environmentally friendly with high chemoselectivity. organic-chemistry.org |

This two-step approach (esterification followed by oxidation) offers excellent control over the introduction of the formyl group and is often a preferred strategy in multistep syntheses.

Convergent and Linear Synthesis Strategies

Coupling Reactions in Multistep Syntheses

The key step in a convergent synthesis of (3-Formylphenyl) 4-fluorobenzoate is the formation of the ester bond. This is a type of coupling reaction that joins the two primary building blocks.

Steglich Esterification: This is a very mild and effective method for forming esters from carboxylic acids and alcohols, which is particularly useful when one of the components is sensitive. wikipedia.orgyoutube.com The reaction uses a carbodiimide, such as dicyclohexylcarbodiimide (B1669883) (DCC) or the water-soluble EDC, as a coupling agent to activate the carboxylic acid (4-fluorobenzoic acid). rsc.orgresearchgate.net A catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) is crucial for the reaction to proceed efficiently, especially with less nucleophilic alcohols like phenols. wikipedia.orgrsc.org This method avoids the need to prepare a more reactive acyl chloride and proceeds at room temperature. wikipedia.org

Ullmann Condensation: The Ullmann condensation is a copper-catalyzed reaction that can form aryl ethers, thioethers, and amines from aryl halides. wikipedia.orgorganic-chemistry.org The Ullmann-type reaction for ether or ester synthesis typically involves coupling an aryl halide with an alcohol or phenol in the presence of a copper catalyst, often at high temperatures. wikipedia.orgorganic-chemistry.orgslideshare.net While it could theoretically be used to couple 4-fluorobenzoyl halide with 3-hydroxybenzaldehyde, it is generally more common for forming diaryl ethers than for simple esterifications, which are more readily achieved by other means. organic-chemistry.org Modern versions of the Ullmann reaction have been developed with improved conditions and catalyst systems. organic-chemistry.org

For the synthesis of (3-Formylphenyl) 4-fluorobenzoate, the Steglich esterification represents a highly effective and mild convergent coupling strategy.

Challenges and Optimization in Reaction Parameters (e.g., temperature, time, catalyst concentration, molar ratios)

The synthesis of (3-Formylphenyl) 4-fluorobenzoate can be effectively achieved through a directing group-assisted copper-mediated aroylation of 3-hydroxybenzaldehyde with a suitable aroylating agent. A notable example involves the reaction of salicylaldehyde (B1680747) (as an analogue to 3-hydroxybenzaldehyde) with 4'-fluoro-2-bromoacetophenone, catalyzed by copper(II) acetate (B1210297) monohydrate. rsc.org The general reaction scheme provides a foundational understanding of the process.

A key challenge in this synthesis is to achieve a high yield of the desired product while minimizing side reactions. The optimization of reaction parameters is therefore crucial. The following discussion is based on a successful reported synthesis and general principles of copper-catalyzed reactions, as detailed optimization studies for this specific compound are not extensively available in the public domain.

Reaction Parameters for the Synthesis of 2-Formylphenyl 4-fluorobenzoate (an analogue)

| Parameter | Value |

| Reactant 1 | Salicylaldehyde (1.0 mmol) |

| Reactant 2 | 4'-fluoro-2-bromoacetophenone (2.0 mmol) |

| Catalyst | Cu(OAc)₂·H₂O (1.0 mmol) |

| Solvent | t-Amyl alcohol (6.0 mL) |

| Temperature | 100 °C |

| Time | 10 hours |

| Yield | 62% |

This data is for the synthesis of the analogue, 2-Formylphenyl 4-fluorobenzoate, as reported in a specific study. rsc.org

Temperature:

The reaction temperature is a critical factor. The reported synthesis of a similar compound, 2-Formylphenyl 4-fluorobenzoate, was conducted at 100 °C. rsc.org This elevated temperature is likely necessary to overcome the activation energy barrier for the C-O bond formation. Lower temperatures might lead to a significantly slower reaction rate or incomplete conversion, while excessively high temperatures could promote decomposition of the reactants or the product, or encourage the formation of undesired byproducts.

Time:

A reaction time of 10 hours was utilized in the documented procedure. rsc.org This duration is presumably the time required to achieve a reasonable conversion of the starting materials to the product. Shorter reaction times could result in lower yields due to incomplete reaction, whereas longer times might not significantly increase the yield and could lead to the degradation of the product or the formation of impurities.

Catalyst Concentration:

In the synthesis of the analogue, a stoichiometric amount of the copper(II) acetate monohydrate catalyst (1.0 mmol) relative to the salicylaldehyde (1.0 mmol) was used. rsc.org While catalytic amounts are often preferred in such reactions to enhance economic and environmental viability, the use of a higher catalyst loading in this specific procedure suggests that it may be necessary to achieve a satisfactory reaction rate and yield. The optimization of catalyst concentration would involve systematically decreasing the amount of Cu(OAc)₂·H₂O to determine the minimum quantity required for efficient conversion.

Molar Ratios:

The molar ratio of the reactants is another key parameter. In the reported synthesis, a 2:1 molar ratio of 4'-fluoro-2-bromoacetophenone to salicylaldehyde was employed. rsc.org This excess of the aroylating agent is likely used to drive the reaction towards the formation of the product and to ensure complete consumption of the limiting reactant, salicylaldehyde. Varying this ratio could impact the yield and the impurity profile of the reaction.

Challenges:

A primary challenge in this type of synthesis is the potential for side reactions. The formyl group is sensitive and can undergo oxidation or other transformations under the reaction conditions. Furthermore, the copper catalyst can potentially mediate other coupling reactions. The choice of a suitable solvent, in this case, t-amyl alcohol, is also important as it needs to be inert under the reaction conditions and effectively solubilize the reactants. rsc.org

Chemical Reactivity and Transformation Mechanisms of 3 Formylphenyl 4 Fluorobenzoate

Reactions Involving the Ester Functional Group

The ester group, a derivative of a carboxylic acid, is characterized by a carbonyl carbon bonded to an oxygen atom, which is in turn bonded to the phenoxy group. Its reactivity is dominated by nucleophilic acyl substitution.

Nucleophilic Acyl Substitution Pathways

The general mechanism proceeds in two steps: addition and elimination. masterorganicchemistry.com The rate and success of the substitution are influenced by the strength of the nucleophile and the stability of the leaving group. For (3-Formylphenyl) 4-fluorobenzoate (B1226621), the 3-formylphenoxide is a relatively stable leaving group due to the electron-withdrawing nature of the formyl group, which can delocalize the negative charge.

Kinetic studies on similar substituted phenyl benzoates show that the reaction mechanism can be influenced by the electronic properties of both the benzoyl and phenyl portions of the molecule, as well as the nucleophile itself. nih.gov For instance, reactions with strong anionic nucleophiles often proceed through a mechanism where the formation of the tetrahedral intermediate is the rate-determining step. nih.gov

Hydrolysis Mechanisms (Acid-Catalyzed and Base-Promoted)

Hydrolysis is a specific type of nucleophilic acyl substitution where water acts as the nucleophile, cleaving the ester bond to yield a carboxylic acid (4-fluorobenzoic acid) and an alcohol (3-hydroxybenzaldehyde). numberanalytics.com This reaction can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis : Under acidic conditions, the carbonyl oxygen is protonated, which significantly increases the electrophilicity of the carbonyl carbon. libretexts.orgyoutube.com A water molecule, a weak nucleophile, can then attack the activated carbonyl. The reaction is reversible, and to drive it towards completion, a large excess of water is typically used. libretexts.org The mechanism involves the formation of a tetrahedral intermediate, followed by proton transfer and elimination of 3-hydroxybenzaldehyde (B18108). youtube.com

Base-Promoted Hydrolysis (Saponification) : In the presence of a strong base, such as sodium hydroxide (B78521) (NaOH), the hydroxide ion (OH⁻), a strong nucleophile, directly attacks the ester carbonyl carbon. masterorganicchemistry.com This forms a tetrahedral intermediate which then expels the 3-formylphenoxide leaving group. An irreversible acid-base reaction between the resulting 4-fluorobenzoic acid and the phenoxide (or another hydroxide ion) drives the reaction to completion. masterorganicchemistry.com The final products before acidic workup are the sodium salt of the carboxylic acid (sodium 4-fluorobenzoate) and 3-hydroxybenzaldehyde. Subsequent acidification is required to obtain the free carboxylic acid. masterorganicchemistry.com

| Hydrolysis Type | Catalyst | Key Mechanistic Step | Products (after workup) |

| Acid-Catalyzed | H₃O⁺ (e.g., from HCl or H₂SO₄) | Protonation of the carbonyl oxygen to activate the ester. libretexts.orgyoutube.com | 4-Fluorobenzoic acid and 3-Hydroxybenzaldehyde |

| Base-Promoted | OH⁻ (e.g., from NaOH or KOH) | Nucleophilic attack by hydroxide ion on the carbonyl carbon. masterorganicchemistry.com | 4-Fluorobenzoic acid and 3-Hydroxybenzaldehyde |

Reactions with Carbon Nucleophiles (e.g., Grignard Reagents)

Grignard reagents (R-MgX) are potent carbon-based nucleophiles that react readily with esters. udel.edu The reaction of (3-Formylphenyl) 4-fluorobenzoate with a Grignard reagent is expected to proceed via two successive nucleophilic additions to the ester carbonyl. The first addition forms a tetrahedral intermediate that collapses to produce a ketone (4-fluoro-1-R-benzophenone, where R is the Grignard's organic group) and a magnesium salt of 3-formylphenol. udel.edu

However, the newly formed ketone is also highly reactive towards the Grignard reagent, and typically more so than the starting ester. Therefore, it will immediately react with a second equivalent of the Grignard reagent. udel.edu After an acidic workup, the final product is a tertiary alcohol where two of the R-groups come from the Grignard reagent. udel.edumiracosta.edu Due to the high reactivity of Grignard reagents, it is difficult to stop the reaction at the ketone stage. This reaction is also likely to affect the formyl group (see section 3.2).

Aminolysis Reactions

Aminolysis involves the reaction of the ester with ammonia (B1221849) or a primary or secondary amine to form an amide. wikipedia.orgdalalinstitute.com This reaction is another example of nucleophilic acyl substitution. chemistrysteps.com The reaction with ammonia would yield 4-fluorobenzamide (B1200420) and 3-hydroxybenzaldehyde.

The mechanism involves the nucleophilic attack of the amine on the ester carbonyl, forming a tetrahedral intermediate. dalalinstitute.comchemistrysteps.com This intermediate then eliminates the 3-formylphenoxide leaving group to produce the amide. While the reaction is possible, it is generally less efficient than using more reactive acyl derivatives like acyl chlorides, because the alkoxy/phenoxy leaving group is a stronger base (and thus a poorer leaving group) than a halide. chemistrysteps.com The reaction often requires higher temperatures or catalysis to proceed effectively. wikipedia.org

Reductions of Ester Group to Alcohol

Esters can be reduced to primary alcohols. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. chemistrysteps.com The reaction proceeds through a nucleophilic acyl substitution where a hydride ion (H⁻) from LiAlH₄ attacks the carbonyl carbon. The intermediate formed eliminates the 3-formylphenoxide group to yield an aldehyde (4-fluorobenzaldehyde). chemistrysteps.com This aldehyde is then immediately reduced further by another equivalent of LiAlH₄ to the corresponding primary alcohol (4-fluorophenyl)methanol. chemistrysteps.com Therefore, two equivalents of hydride are consumed, and the final product after workup is two separate alcohols: (4-fluorophenyl)methanol and 3-hydroxybenzaldehyde.

It is challenging to stop the reduction at the aldehyde stage with powerful reagents like LiAlH₄ because aldehydes are more reactive than esters towards reduction. chemistrysteps.com However, specialized, sterically hindered reducing agents like Diisobutylaluminum Hydride (DIBAL-H) can achieve the partial reduction of esters to aldehydes, especially at low temperatures like -78 °C. chemistrysteps.comcommonorganicchemistry.com

Reactions Involving the Formyl Functional Group

The formyl group (an aldehyde) is another key site of reactivity in (3-Formylphenyl) 4-fluorobenzoate. Aldehydes are generally more reactive than esters towards nucleophilic attack. This difference in reactivity allows for chemoselective reactions that target the formyl group while leaving the ester group intact.

Common reactions of the formyl group include:

Reduction to an alcohol: The formyl group can be selectively reduced to a primary alcohol (a hydroxymethyl group) using mild reducing agents like sodium borohydride (B1222165) (NaBH₄). Under controlled conditions, NaBH₄ will reduce the aldehyde without affecting the less reactive ester group. This would yield (3-(hydroxymethyl)phenyl) 4-fluorobenzoate.

Oxidation to a carboxylic acid: The formyl group can be oxidized to a carboxylic acid group using various oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄). This would transform the molecule into 3-((4-fluorobenzoyl)oxy)benzoic acid.

Nucleophilic addition: The aldehyde carbonyl is highly susceptible to attack by nucleophiles. For example, Grignard reagents will add to the formyl group to create a secondary alcohol upon workup. miracosta.edu Given that the aldehyde is more electrophilic than the ester, a carefully controlled reaction with one equivalent of a Grignard reagent at low temperature could potentially favor addition to the aldehyde over the ester.

Wittig Reaction: The formyl group can be converted into an alkene via the Wittig reaction, using a phosphorus ylide (a Wittig reagent). This reaction is highly specific for aldehydes and ketones and would not react with the ester group, yielding (3-vinylphenyl) 4-fluorobenzoate or a substituted vinyl derivative.

The ability to perform chemoselective reactions is a cornerstone of modern organic synthesis. researchgate.netnih.gov For (3-Formylphenyl) 4-fluorobenzoate, the differing reactivity of the formyl and ester groups provides a platform for selective transformations, enabling the synthesis of a variety of complex molecules.

Condensation Reactions (e.g., Aldol (B89426), Claisen-Schmidt Condensation)

The aldehyde group of (3-Formylphenyl) 4-fluorobenzoate can readily participate in condensation reactions, which are vital for forming carbon-carbon bonds. wikipedia.org Aromatic aldehydes, like the one in the title compound, are particularly effective electrophiles in these reactions because they cannot self-condense via enolate formation as they lack α-hydrogens. wikipedia.orgnumberanalytics.com

A prime example is the Claisen-Schmidt condensation, a type of crossed aldol condensation, where an aromatic aldehyde reacts with an enolizable ketone or aldehyde in the presence of a base or acid catalyst. libretexts.orglibretexts.org The reaction begins with the formation of an enolate from the ketone, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the (3-Formylphenyl) 4-fluorobenzoate. numberanalytics.com The resulting β-hydroxy ketone intermediate, or "aldol," can then undergo dehydration, often spurred by heat, to yield a highly conjugated α,β-unsaturated carbonyl compound. numberanalytics.comlibretexts.orgnumberanalytics.com

Table 1: Examples of Condensation Reactions

| Reactant B (Enolizable Ketone) | Catalyst | Intermediate Product (Aldol Addition) | Final Product (Condensation) |

|---|---|---|---|

| Acetone | NaOH (aq) | (3-(3-Hydroxy-4-oxopentan-2-yl)phenyl) 4-fluorobenzoate | (3-(4-Oxopent-2-en-2-yl)phenyl) 4-fluorobenzoate |

| Acetophenone | KOH, Ethanol | (3-(3-Hydroxy-1,3-diphenylpropan-1-one)phenyl) 4-fluorobenzoate | (3-(1,3-Diphenylprop-2-en-1-one)phenyl) 4-fluorobenzoate |

Nucleophilic Addition Reactions to the Carbonyl

The quintessential reaction of an aldehyde is nucleophilic addition to the carbonyl group. numberanalytics.com This process involves a nucleophile attacking the electrophilic carbonyl carbon, causing the rehybridization of the carbon from sp² to sp³ and forming a tetrahedral alkoxide intermediate. ncert.nic.inpressbooks.pub Subsequent protonation of the alkoxide yields the final addition product. pressbooks.pubnumberanalytics.com Aromatic aldehydes are generally reactive, although slightly less so than their aliphatic counterparts due to the electron-donating resonance effect of the benzene (B151609) ring which can reduce the electrophilicity of the carbonyl carbon. pressbooks.pub

A wide array of nucleophiles can be employed, leading to a diverse set of products. numberanalytics.com For instance, organometallic reagents like Grignard reagents (R-MgX) and organolithiums (R-Li) add an alkyl or aryl group, yielding a secondary alcohol upon acidic workup. numberanalytics.combritannica.com The cyanide ion (CN⁻) adds to form a cyanohydrin, a molecule containing both a hydroxyl and a nitrile group on the same carbon. numberanalytics.comncert.nic.inbritannica.com

Table 2: Nucleophilic Addition Reactions

| Nucleophilic Reagent | Intermediate | Final Product | Product Class |

|---|---|---|---|

| Methylmagnesium bromide (CH₃MgBr), then H₃O⁺ | Tetrahedral alkoxide | (3-(1-Hydroxyethyl)phenyl) 4-fluorobenzoate | Secondary Alcohol |

| Phenylithium (C₆H₅Li), then H₃O⁺ | Tetrahedral alkoxide | (3-(Hydroxy(phenyl)methyl)phenyl) 4-fluorobenzoate | Secondary Alcohol |

Oxidation of Aldehyde to Carboxylic Acid

The aldehyde functional group is readily oxidized to a carboxylic acid. ncert.nic.in This transformation is a common synthetic procedure and can be achieved using a variety of oxidizing agents. Strong oxidants such as potassium permanganate (KMnO₄), and chromium trioxide (CrO₃) in aqueous acid (Jones reagent) are highly effective. ncert.nic.inlibretexts.org Milder oxidizing agents can also be employed. ncert.nic.in For aromatic aldehydes, reagents like sodium perborate (B1237305) in acetic acid or urea-hydrogen peroxide in formic acid provide efficient and mild conversion to the corresponding carboxylic acid. organic-chemistry.orgtandfonline.comsciencemadness.org The oxidation typically proceeds with high yield. tandfonline.com

The resulting product from the oxidation of (3-Formylphenyl) 4-fluorobenzoate is 3-((4-fluorobenzoyl)oxy)benzoic acid .

Table 3: Common Oxidizing Agents for Aromatic Aldehydes

| Oxidizing Agent | Typical Conditions |

|---|---|

| Potassium Permanganate (KMnO₄) | Basic, acidic, or neutral media |

| Jones Reagent (CrO₃ in H₂SO₄/acetone) | Room temperature |

| Tollens' Reagent ([Ag(NH₃)₂]⁺) | Mildly basic, forms a silver mirror |

Reduction of Aldehyde to Alcohol

Aldehydes can be easily reduced to primary alcohols. chemguide.co.uk This is a fundamental transformation in organic synthesis. libretexts.org Common laboratory reducing agents for this purpose include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). ncert.nic.inbritannica.com Sodium borohydride is a milder, more selective reagent that is safe to use in alcoholic or even aqueous solvents, while LiAlH₄ is a much more powerful, non-selective reducing agent that reacts violently with protic solvents and must be used in anhydrous ethers like diethyl ether or THF. chemguide.co.uklibretexts.org Catalytic hydrogenation using H₂ gas with a metal catalyst (e.g., Ni, Pd, Pt) is also an effective method. britannica.com

The reduction of (3-Formylphenyl) 4-fluorobenzoate yields (3-(hydroxymethyl)phenyl) 4-fluorobenzoate . fiveable.me

Table 4: Common Reducing Agents for Aldehydes

| Reducing Agent | Reactivity & Selectivity | Typical Solvents |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Mild, reduces aldehydes and ketones | Ethanol, Methanol, Water |

| Lithium Aluminum Hydride (LiAlH₄) | Strong, reduces aldehydes, ketones, esters, carboxylic acids | Diethyl ether, THF (anhydrous) |

Reactions with Nitrogen-Containing Nucleophiles

The aldehyde group reacts with primary amines (R-NH₂) and other nitrogen-based nucleophiles in a reversible, acid-catalyzed reaction to form imines (also known as Schiff bases), which contain a carbon-nitrogen double bond. chemistrysteps.comlibretexts.org The reaction mechanism involves the initial nucleophilic addition of the amine to the carbonyl carbon to form a carbinolamine intermediate. chemistrysteps.comresearchgate.net This intermediate is then dehydrated under acidic conditions to yield the imine. chemistrysteps.com The pH must be carefully controlled, as excessive acidity will protonate the amine, rendering it non-nucleophilic, while insufficient acidity will prevent the effective protonation of the carbinolamine's hydroxyl group, which is necessary for its elimination as water. libretexts.org Aromatic aldehydes generally react readily with amines to form imines. masterorganicchemistry.com

Other nitrogen nucleophiles react similarly. For example, hydroxylamine (B1172632) (NH₂OH) reacts to form an oxime, and hydrazine (B178648) (H₂NNH₂) reacts to form a hydrazone. libretexts.org

Table 5: Reactions with Nitrogen Nucleophiles

| Nitrogen Nucleophile (H₂N-Z) | Product Class | Product Name |

|---|---|---|

| Methylamine (CH₃NH₂) | Imine (Schiff Base) | (3-((Methylimino)methyl)phenyl) 4-fluorobenzoate |

| Aniline (C₆H₅NH₂) | Imine (Schiff Base) | (3-((Phenylimino)methyl)phenyl) 4-fluorobenzoate |

| Hydroxylamine (NH₂OH) | Oxime | (3-((Hydroxyimino)methyl)phenyl) 4-fluorobenzoate |

Reactivity of the Aromatic Moieties and Fluorine Substituent

The electronic properties of the two aromatic rings in (3-Formylphenyl) 4-fluorobenzoate are distinct, influencing their susceptibility to further chemical modification, particularly electrophilic aromatic substitution.

Electronic Influence of Fluorine on Aromatic Ring Reactivity

The fluorine atom on the 4-fluorobenzoate ring exerts a dual electronic effect that significantly modulates the ring's reactivity. vaia.com These competing effects are the inductive effect and the resonance effect.

Inductive Effect (-I): Fluorine is the most electronegative element, causing it to strongly withdraw electron density from the aromatic ring through the sigma bond network. vaia.comcsbsju.edu This inductive withdrawal deactivates the ring, making it less nucleophilic and therefore less reactive towards electrophilic attack compared to unsubstituted benzene. vaia.com

Resonance Effect (+R): The lone pairs of electrons on the fluorine atom can be delocalized into the aromatic π-system. csbsju.edu This donation of electron density via resonance increases the electron density at the ortho and para positions relative to the fluorine atom.

Table 6: Summary of Fluorine's Electronic Effects

| Electronic Effect | Description | Impact on Reactivity | Impact on Regioselectivity |

|---|---|---|---|

| Inductive (-I) | Strong electron withdrawal due to high electronegativity. | Deactivates the ring (slower reaction). | General decrease in nucleophilicity. |

| Resonance (+R) | Electron donation from fluorine's lone pairs into the π-system. | Partially counteracts deactivation. | Directs incoming electrophiles to ortho/para positions. |

Electrophilic Aromatic Substitution Potentials

The structure of (3-Formylphenyl) 4-fluorobenzoate presents two distinct aromatic rings, each with different susceptibilities to electrophilic aromatic substitution (EAS). The reactivity of each ring is governed by the electronic effects of its substituents.

Ring A: The 3-Formylphenyl Moiety

This ring is substituted with a 4-fluorobenzoyloxy group (-OCOC₆H₄F) at position 1 and a formyl group (-CHO) at position 3. The directing effects of these two groups are crucial in determining the position of an incoming electrophile.

Formyl Group (-CHO): The aldehyde group is a powerful electron-withdrawing group due to both inductive and resonance effects (-I, -M). This significantly deactivates the aromatic ring, making it less nucleophilic and therefore less reactive towards electrophiles compared to benzene. sarthaks.comquora.com This deactivation is a result of the carbonyl group pulling electron density from the ring, which destabilizes the positively charged intermediate (arenium ion) formed during the substitution. sarthaks.comlibretexts.org The formyl group is a meta-director, meaning it directs incoming electrophiles to the positions meta to itself (positions 5 in this ring). sarthaks.comyoutube.com

4-Fluorobenzoyloxy Group (-OCOC₆H₄F): This ester group has conflicting effects. The oxygen atom directly attached to the phenyl ring possesses lone pairs that can be donated to the ring through resonance (+M effect), which is an activating effect. reddit.com This effect directs incoming electrophiles to the ortho and para positions (positions 2, 4, and 6). Conversely, the adjacent carbonyl group is strongly electron-withdrawing, which deactivates the ring. vaia.com

Ring B: The 4-Fluorobenzoyl Moiety

This ring is substituted with a fluorine atom at position 4 and is connected to the ester linkage via the carbonyl carbon.

Ester Carbonyl Group: This group is directly attached to the ring and is strongly electron-withdrawing. It significantly deactivates the ring towards electrophilic attack, making it much less reactive than benzene. reddit.comvaia.com

| Aromatic Ring | Substituent | Electronic Effect | Reactivity Effect | Directing Influence |

|---|---|---|---|---|

| Ring A (3-Formylphenyl) | Formyl (-CHO) | -I, -M (Electron-withdrawing) | Strongly Deactivating sarthaks.comquora.com | Meta sarthaks.comyoutube.com |

| Ester Oxygen (-O-COAr) | +M, -I (Overall Activating) | Activating reddit.com | Ortho, Para reddit.com | |

| Ring B (4-Fluorobenzoyl) | Ester Carbonyl (-CO-OAr) | -I, -M (Electron-withdrawing) | Strongly Deactivating vaia.com | Meta vaia.com |

| Fluorine (-F) | -I, +M (Overall Deactivating) | Deactivating vaia.com | Ortho, Para vaia.com |

Stability and Inertness of the Carbon-Fluorine Bond

The carbon-fluorine (C-F) bond present in the 4-fluorobenzoyl moiety of the molecule is renowned for its exceptional strength and stability, a defining characteristic of organofluorine compounds. alfa-chemistry.comwikipedia.org

Bond Strength and Properties: The C-F bond is the strongest single bond in organic chemistry. wikipedia.org This high strength is attributed to a combination of factors:

High Bond Dissociation Energy (BDE): The BDE for a C-F bond can be as high as 130 kcal/mol (approximately 544 kJ/mol), significantly stronger than other carbon-halogen bonds. wikipedia.org Another source cites an experimental BDE of around 488 kJ/mol. alfa-chemistry.com This high energy requirement for homolytic cleavage makes the bond very difficult to break.

Polarity: Due to the large difference in electronegativity between carbon (2.55) and fluorine (3.98), the C-F bond is highly polarized, with a significant partial positive charge on the carbon atom and a partial negative charge on the fluorine atom (Cδ+—Fδ−). alfa-chemistry.comwikipedia.org This polarity contributes to its high bond strength through electrostatic attraction.

Short Bond Length: The C-F bond is relatively short, typically around 1.35 Å, which also contributes to its strength. wikipedia.org

Chemical Inertness: The inherent strength of the C-F bond translates into remarkable chemical inertness. Compounds containing this bond exhibit high resistance to various chemical transformations. alfa-chemistry.com

Resistance to Cleavage: The bond is resistant to both nucleophilic and electrophilic attack under many standard reaction conditions.

Thermal and Oxidative Stability: Fluorinated organic compounds demonstrate excellent stability against thermal degradation and oxidation. alfa-chemistry.com The C-F bond's strength protects the molecule from unwanted reactions, contributing to its long-term stability and durability. alfa-chemistry.comillinois.edu

Metabolic Stability: In medicinal chemistry, the introduction of a C-F bond is a common strategy to enhance a drug's metabolic stability, as the bond is resistant to cleavage by metabolic enzymes. illinois.edunih.gov

| Property | Value / Description | Reference |

|---|---|---|

| Bond Dissociation Energy (BDE) | Up to 130 kcal/mol (~544 kJ/mol) | wikipedia.org |

| Bond Length | ~1.35 Å | wikipedia.org |

| Key Characteristics | Highly polar, exceptionally strong, chemically inert | alfa-chemistry.comwikipedia.org |

| Resistance | High resistance to thermal degradation, oxidation, and hydrolysis | alfa-chemistry.com |

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For (3-Formylphenyl) 4-fluorobenzoate (B1226621), a multi-nuclear approach involving ¹H, ¹³C, and ¹⁹F NMR is employed for a comprehensive analysis.

Proton (¹H) NMR spectroscopy is used to determine the number and type of hydrogen atoms in a molecule. The spectrum of (3-Formylphenyl) 4-fluorobenzoate is expected to show distinct signals corresponding to the aldehydic proton and the aromatic protons on its two phenyl rings.

The aldehydic proton (CHO) is anticipated to appear as a singlet at a significantly downfield chemical shift, typically in the range of 9.0-10.0 ppm, due to the deshielding effect of the carbonyl group. orgchemboulder.comorgchemboulder.com The protons on the 3-formylphenyl ring are expected to form a complex splitting pattern, while the protons on the 4-fluorobenzoyl ring should appear as a characteristic AA'BB' system due to symmetry and coupling with the fluorine atom. researchgate.net

Table 1: Predicted ¹H NMR Chemical Shifts for (3-Formylphenyl) 4-fluorobenzoate Predicted data based on analysis of the structurally similar (3-Formylphenyl) 4-chlorobenzoate (B1228818) and known substituent effects. researchgate.net

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| -CHO | ~10.1 | s (singlet) | - |

| Aromatic H (protons ortho to -F) | ~8.3 | dd (doublet of doublets) | ~9.0, 5.5 |

| Aromatic H (protons meta to -F) | ~7.3 | t (triplet) | ~8.7 |

| Aromatic H (protons on 3-formylphenyl ring) | 7.5 - 8.1 | m (multiplet) | - |

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. compoundchem.com In a proton-decoupled ¹³C NMR spectrum of (3-Formylphenyl) 4-fluorobenzoate, each unique carbon atom will produce a distinct signal. The chemical shifts are indicative of the carbon's hybridization and electronic environment. oregonstate.edu

Key signals include the aldehydic carbon (around 190-192 ppm), the ester carbonyl carbon (around 163-165 ppm), and the various aromatic carbons. compoundchem.comresearchgate.net The carbon atoms of the 4-fluorobenzoyl ring will exhibit coupling to the ¹⁹F nucleus, resulting in splitting of their corresponding signals. The carbon directly bonded to fluorine will show a large coupling constant (¹JCF), while carbons two (²JCF) and three (³JCF) bonds away will show smaller couplings.

Table 2: Predicted ¹³C NMR Chemical Shifts for (3-Formylphenyl) 4-fluorobenzoate Predicted data based on analysis of the structurally similar (3-Formylphenyl) 4-chlorobenzoate and known substituent and coupling effects. researchgate.netchemicalbook.com

| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (JCF, Hz) |

|---|---|---|

| -CHO | ~191.5 | - |

| -C=O (Ester) | ~164.0 | ~3.0 (³JCF) |

| Aromatic C-F | ~166.5 | ~257 (¹JCF) |

| Aromatic C (ortho to -F) | ~132.8 | ~9.5 (²JCF) |

| Aromatic C (meta to -F) | ~116.2 | ~22 (³JCF) |

| Aromatic C (ipso to -COO) | ~125.5 | ~3.0 (⁴JCF) |

| Aromatic C (3-formylphenyl ring) | 123 - 152 | - |

Given the presence of a fluorine atom, Fluorine-19 (¹⁹F) NMR spectroscopy is a highly specific and sensitive technique for characterization. wikipedia.org ¹⁹F is a spin-1/2 nucleus with 100% natural abundance, making it easy to observe. biophysics.orgalfa-chemistry.com The chemical shift of the fluorine nucleus is highly sensitive to its electronic environment. biophysics.org

For (3-Formylphenyl) 4-fluorobenzoate, the ¹⁹F NMR spectrum is expected to show a single signal for the fluorine atom on the benzoyl ring. The chemical shift for an aryl fluoride (B91410) of this type typically appears in the range of -100 to -120 ppm relative to the standard reference, CFCl₃. ucsb.educolorado.edu The signal will likely be a multiplet due to coupling with the ortho- and meta-protons on the same aromatic ring. wikipedia.org This technique is particularly useful in confirming the presence and specific chemical environment of the fluorine atom within the molecule.

Solid-State NMR (ssNMR) is a powerful, non-destructive technique for characterizing materials in their solid form. researchgate.net It provides detailed information on molecular structure, conformation, and packing in the crystalline or amorphous state. researchgate.net For (3-Formylphenyl) 4-fluorobenzoate, ssNMR can be used to study potential polymorphism, where the compound may exist in different crystalline forms with distinct physical properties.

Techniques like ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) can provide high-resolution spectra of the solid material, revealing subtle differences in chemical shifts that arise from different packing arrangements in various polymorphs. researchgate.net Furthermore, ¹⁹F ssNMR is exceptionally sensitive to the local environment, making it an excellent probe for detecting changes in intermolecular interactions involving the fluorine atom in the solid state. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is indispensable for determining the molecular weight and elemental formula of a compound.

While standard mass spectrometry provides the nominal molecular weight, High-Resolution Mass Spectrometry (HR-MS) can measure the mass of a molecule with extremely high accuracy (typically within 5 parts per million). rsc.org This precision allows for the unambiguous determination of the elemental formula of (3-Formylphenyl) 4-fluorobenzoate, which is C₁₄H₉FO₃.

The calculated exact mass for the neutral molecule is 244.0536 g/mol . In a typical HR-MS experiment using electrospray ionization (ESI), the compound would be observed as a protonated molecule, [M+H]⁺. The high-resolution measurement of this ion's mass-to-charge ratio would confirm the elemental composition, providing definitive proof of the compound's identity and purity. rsc.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Component Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a definitive method for assessing the purity of (3-Formylphenyl) 4-fluorobenzoate and identifying any volatile or semi-volatile impurities. The technique couples the superior separation capability of gas chromatography with the powerful identification ability of mass spectrometry.

In a typical GC-MS analysis, the sample is vaporized and introduced into a GC column, often a capillary column with a non-polar stationary phase (e.g., 5% Phenyl methyl siloxane) nist.gov. The separation is based on the differential partitioning of components between the mobile gas phase (typically helium) and the stationary phase. Due to its molecular weight and polarity, (3-Formylphenyl) 4-fluorobenzoate is eluted under a programmed temperature gradient, which ensures a reasonable retention time and sharp peak shape.

As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized, commonly by electron ionization (EI). The resulting molecular ion and its fragmentation pattern are unique to the compound's structure, acting as a molecular fingerprint. While specific mass spectral data for (3-Formylphenyl) 4-fluorobenzoate is not widely published, the expected fragmentation pattern can be predicted based on its structure. Key fragmentation pathways would likely include:

Initial Molecular Ion (M+) : The mass spectrum would show a molecular ion peak corresponding to the compound's molecular weight (244.22 g/mol ) synquestlabs.com.

Acylium Ion Formation : Cleavage of the ester's C-O bond is a common fragmentation pathway, which would yield a 4-fluorobenzoyl cation (m/z = 123) and a formylphenoxyl radical, or vice versa. The 4-fluorobenzoyl cation is often a prominent peak for such structures.

Loss of Formyl Group : Fragmentation involving the loss of the formyl group (-CHO) as a radical (mass = 29) from the molecular ion.

Loss of CO : Decarbonylation from the formyl group or the ester linkage.

The method is highly effective for detecting impurities from the synthesis process, such as unreacted 3-hydroxybenzaldehyde (B18108) or 4-fluorobenzoic acid (after derivatization), as these would have distinct retention times and mass spectra nih.gov. The integration of peak areas in the gas chromatogram allows for the quantification of the purity of (3-Formylphenyl) 4-fluorobenzoate.

Table 1: Predicted Key Mass Fragments for (3-Formylphenyl) 4-fluorobenzoate

| m/z (mass-to-charge ratio) | Predicted Fragment Ion | Structural Origin |

| 244 | [C₁₄H₉FO₃]⁺ | Molecular Ion |

| 123 | [C₇H₄FO]⁺ | 4-Fluorobenzoyl cation |

| 121 | [C₇H₅O₂]⁺ | Formylphenoxy cation |

| 95 | [C₆H₄F]⁺ | Fluorophenyl cation (from loss of CO from the benzoyl fragment) |

Vibrational Spectroscopy for Functional Group Identification

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is an indispensable tool for the structural elucidation of (3-Formylphenyl) 4-fluorobenzoate by identifying its key functional groups. The IR spectrum provides characteristic absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule vscht.cz.

The structure of (3-Formylphenyl) 4-fluorobenzoate contains several distinct functional groups: an aromatic aldehyde, an aromatic ester, and a carbon-fluorine bond. Each of these groups produces a characteristic signal in the IR spectrum. Based on data from analogous compounds and established correlation tables, the following peaks are expected researchgate.netlibretexts.orgmasterorganicchemistry.com:

Aldehyde Group (Formyl) : This group is identified by two distinct vibrations. A strong C=O stretching band is expected in the range of 1710-1690 cm⁻¹. Additionally, a characteristic, and often sharp, C-H stretching vibration of the aldehyde proton appears as a pair of weak to medium bands between 2850 cm⁻¹ and 2750 cm⁻¹ pressbooks.publibretexts.org.

Ester Group : The ester functional group is characterized by a very strong C=O stretching absorption at a higher frequency than the aldehyde carbonyl, typically between 1750-1735 cm⁻¹ masterorganicchemistry.com. A second key feature is the C-O stretching vibrations, which appear in the fingerprint region, usually as two bands between 1300-1000 cm⁻¹.

Aromatic Rings : The presence of benzene (B151609) rings is confirmed by C=C stretching vibrations within the 1610-1450 cm⁻¹ region and aromatic C-H stretching vibrations appearing just above 3000 cm⁻¹ masterorganicchemistry.com.

Carbon-Fluorine Bond : The C-F stretch gives rise to a strong absorption in the fingerprint region, typically between 1250-1020 cm⁻¹.

The analysis of a closely related compound, 4-formylphenyl 4-chlorobenzoate, shows an ester C=O stretch at 1741.78 cm⁻¹ and an aldehyde C=O stretch at 1701 cm⁻¹, which strongly supports the expected peak positions for the title compound researchgate.net.

Table 2: Characteristic Infrared Absorption Frequencies for (3-Formylphenyl) 4-fluorobenzoate

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| ~3100-3000 | C-H Stretch | Aromatic | Medium-Weak |

| ~2850 and ~2750 | C-H Stretch | Aldehyde (Formyl) | Medium-Weak |

| ~1740 | C=O Stretch | Ester | Strong |

| ~1700 | C=O Stretch | Aldehyde (Formyl) | Strong |

| ~1600, ~1585, ~1490 | C=C Stretch | Aromatic Ring | Medium |

| ~1270-1250 | C-O Stretch (Asymmetric) | Aryl Ester | Strong |

| ~1250-1020 | C-F Stretch | Aryl-Fluoride | Strong |

| ~1120-1100 | C-O Stretch (Symmetric) | Aryl Ester | Strong |

Chromatographic Techniques for Separation and Purity

Thin Layer Chromatography (TLC) for Reaction Monitoring and Screening

Thin Layer Chromatography (TLC) is a simple, rapid, and effective technique used to monitor the progress of the synthesis of (3-Formylphenyl) 4-fluorobenzoate libretexts.org. It is typically used to track the consumption of starting materials (e.g., 3-hydroxybenzaldehyde and 4-fluorobenzoyl chloride) and the appearance of the desired ester product.

The stationary phase is usually a silica (B1680970) gel plate, which is polar. The mobile phase, or eluent, is a mixture of organic solvents, with the polarity adjusted to achieve good separation. A common eluent system for esters of this type is a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297).

The procedure involves spotting the reaction mixture alongside the starting materials on a baseline drawn on the TLC plate rochester.eduwisc.edu. The plate is then placed in a developing chamber containing the eluent. As the solvent moves up the plate by capillary action, the components of the mixture travel at different rates based on their polarity.

Reactants : 3-hydroxybenzaldehyde, being more polar due to its hydroxyl group, will have a stronger affinity for the silica gel and thus a lower Retention Factor (Rf) value.

Product : The product, (3-Formylphenyl) 4-fluorobenzoate, is less polar than the starting phenol (B47542) and will travel further up the plate, resulting in a higher Rf value.

The spots are typically visualized under a UV lamp, as the aromatic rings in the compounds are UV-active youtube.com. A complete reaction is indicated by the disappearance of the starting material spot and the appearance of a single product spot with a higher Rf value.

Table 3: Hypothetical TLC Data for Synthesis of (3-Formylphenyl) 4-fluorobenzoate

| Compound | Polarity | Expected Rf Value | Visualization |

| 3-Hydroxybenzaldehyde (Reactant) | High | Low (e.g., 0.2) | UV Active |

| (3-Formylphenyl) 4-fluorobenzoate (Product) | Medium | Higher (e.g., 0.6) | UV Active |

Column Chromatography for Purification Strategies

For the purification of (3-Formylphenyl) 4-fluorobenzoate on a preparative scale, column chromatography is the method of choice. This technique operates on the same principles as TLC but is used to separate larger quantities of material.

A glass column is packed with a solid adsorbent, typically silica gel, which serves as the stationary phase. The crude reaction mixture is loaded onto the top of the column. An eluent, often the same solvent system optimized during TLC analysis (e.g., a hexane-ethyl acetate mixture), is passed through the column.

The components of the mixture separate into bands as they travel down the column at different rates. Less polar compounds, such as any non-polar byproducts, will elute first. The desired product, (3-Formylphenyl) 4-fluorobenzoate, will elute next. More polar impurities, including any unreacted 3-hydroxybenzaldehyde, will be more strongly adsorbed to the silica and will elute last, or may remain on the column.

Fractions are collected sequentially as the eluent exits the column. These fractions are analyzed by TLC to identify those containing the pure product. The fractions containing the pure compound are then combined, and the solvent is removed by rotary evaporation to yield the purified (3-Formylphenyl) 4-fluorobenzoate.

Gas Chromatography (GC) for Quantitative and Qualitative Analysis

Gas Chromatography (GC), separate from its use with a mass spectrometer, is a powerful tool for both the qualitative and quantitative analysis of (3-Formylphenyl) 4-fluorobenzoate spectrabase.com.

For qualitative analysis, the retention time—the time it takes for the compound to travel through the column—is a characteristic property under a specific set of conditions (column type, temperature program, and carrier gas flow rate). By injecting a pure standard of (3-Formylphenyl) 4-fluorobenzoate and comparing its retention time to the peaks in a sample mixture, one can confirm the presence of the compound.

For quantitative analysis, the area under the GC peak is directly proportional to the amount of the compound present in the sample. After creating a calibration curve using standards of known concentration, the concentration of (3-Formylphenyl) 4-fluorobenzoate in an unknown sample can be accurately determined. This is crucial for final purity assessment and for assays where the precise quantity of the compound needs to be known. A flame ionization detector (FID) is commonly used for this purpose due to its high sensitivity and wide linear range for organic compounds.

Computational and Theoretical Studies of 3 Formylphenyl 4 Fluorobenzoate

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation encompass a variety of computational techniques that predict the behavior and properties of molecules based on the principles of classical and quantum physics. These methods are essential for exploring molecular conformations, interactions, and reactivity without the need for laboratory synthesis.

In silico methodologies, particularly molecular docking, are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net These approaches are critical in fields like drug discovery for understanding how a ligand, such as (3-Formylphenyl) 4-fluorobenzoate (B1226621), might interact with a biological target, for instance, the active site of an enzyme.

The process involves placing the ligand into the binding site of a macromolecular target in various orientations and conformations. A scoring function is then used to estimate the binding affinity for each pose, identifying the most favorable binding modes. For (3-Formylphenyl) 4-fluorobenzoate, docking studies could reveal key interactions, such as hydrogen bonds involving the formyl group's oxygen or the ester carbonyl, and hydrophobic interactions involving the phenyl rings. Studies on similar molecules, like substituted benzoates and other aromatic compounds, have successfully used these methods to correlate binding scores with experimental activities, suggesting that such approaches could effectively predict potential biological targets for this compound. nih.govnih.gov The electronic properties of the substituents, such as the fluorine atom and formyl group, would be crucial parameters in these simulations, influencing electrostatic and van der Waals interactions within the binding site. nih.gov

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. pharmacy180.com For a flexible molecule like (3-Formylphenyl) 4-fluorobenzoate, numerous conformations are possible due to rotation around the C-O-C ester linkage and the bond connecting the formyl group to its phenyl ring.

Energy minimization is a computational process used to find the molecular geometry that corresponds to a minimum on the potential energy surface. Starting from an initial 3D structure, algorithms like steepest descent or conjugate gradient systematically adjust atomic coordinates to reduce the net forces on the atoms, leading to a stable, low-energy conformation. hakon-art.com This process is crucial for obtaining a realistic representation of the molecule's most probable shape. pharmacy180.com For (3-Formylphenyl) 4-fluorobenzoate, conformational analysis would identify the most stable arrangement by calculating the energy of various conformations, particularly focusing on the dihedral angles of the ester group, which dictate the relative orientation of the two aromatic rings. The lowest energy conformation is the one that minimizes steric hindrance and unfavorable electronic interactions. imperial.ac.uk

Table 1: Illustrative Conformational Energy Profile This interactive table shows a hypothetical energy profile for the rotation around the C-O ester bond in (3-Formylphenyl) 4-fluorobenzoate. The dihedral angle represents the twist between the two phenyl rings, and the relative energy indicates the stability of each conformation.

| Dihedral Angle (degrees) | Relative Energy (kcal/mol) | Conformation Stability |

| 0 | 5.0 | Eclipsed (High Energy) |

| 45 | 1.5 | Skewed (Intermediate) |

| 90 | 0.0 | Perpendicular (Local Minimum) |

| 135 | 1.8 | Skewed (Intermediate) |

| 180 | 4.5 | Eclipsed (High Energy) |

Note: Data is illustrative and represents typical values for similar aromatic esters.

Computational chemistry offers powerful tools for predicting the chemical behavior and reactivity of molecules. Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic structure of a molecule to predict its properties. techniques-ingenieur.fr By analyzing the distribution of electrons, one can identify regions of a molecule that are susceptible to chemical attack.

Key reactivity descriptors derived from DFT calculations include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface of a molecule. It uses a color scale to show regions of negative potential (red), which are rich in electrons and prone to electrophilic attack, and regions of positive potential (blue), which are electron-poor and susceptible to nucleophilic attack. For (3-Formylphenyl) 4-fluorobenzoate, the MEP would likely show negative potential around the oxygen atoms of the formyl and ester groups, indicating these as sites for electrophilic interaction.

Dual Descriptor: This descriptor helps characterize the reactivity of specific sites within a molecule by identifying them as either nucleophilic or electrophilic. ucla.edu

These computational tools allow for the prediction of how (3-Formylphenyl) 4-fluorobenzoate would behave in various chemical reactions, guiding synthetic efforts and mechanistic studies. ucla.eduresearchgate.net

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations provide a detailed picture of a molecule's electronic structure, which is fundamental to understanding its properties and reactivity. arxiv.org Methods like DFT and ab initio calculations are used to solve the Schrödinger equation for a molecule, yielding information about molecular orbitals, charge distribution, and electronic effects.

The chemical properties of (3-Formylphenyl) 4-fluorobenzoate are heavily influenced by its two key functional groups: the fluorine atom and the formyl group. Quantum chemical calculations can precisely quantify their electronic influence.

Fluorine Group: Fluorine is the most electronegative element, and as a substituent on a benzene (B151609) ring, it exerts a strong electron-withdrawing inductive effect (-I). This effect polarizes the C-F bond, drawing electron density from the ring. nih.govnih.gov However, fluorine also has lone pairs of electrons that can be donated to the ring's pi-system through a resonance effect (+R), although this effect is weaker than its inductive pull. nih.gov Computational studies on fluorinated benzenes confirm that fluorine substitution alters the charge distribution and can impact the molecule's reactivity and electrostatic interactions. nih.govmdpi.com

Formyl Group (-CHO): The formyl group is a classic electron-withdrawing group. It exerts both a strong inductive effect (-I) and a strong resonance effect (-R) by pulling electron density out of the benzene ring and into the carbonyl double bond. researchgate.net This deactivates the ring towards electrophilic substitution. The formyl radical (HCO•) is known as a critical intermediate in various chemical reactions. acs.org

The combined presence of these groups on the two different rings of (3-Formylphenyl) 4-fluorobenzoate creates a complex electronic landscape. Studies on substituted phenyl benzoates show that electron-withdrawing groups on one ring can systematically modify the electronic properties of the other ring through the ester linkage. nih.gov

Table 2: Illustrative Mulliken Atomic Charges This table presents hypothetical Mulliken charges for key atoms in (3-Formylphenyl) 4-fluorobenzoate, as would be predicted by a quantum chemical calculation. These charges illustrate the electron-withdrawing effects of the substituents.

| Atom | Hypothetical Mulliken Charge (a.u.) | Electronic Role |

| Fluorine (F) | -0.45 | Strong inductive withdrawal |

| Carbon attached to F | +0.30 | Electron-deficient due to F |

| Carbonyl Carbon (Ester) | +0.65 | Highly electrophilic |

| Carbonyl Oxygen (Ester) | -0.50 | Nucleophilic |

| Formyl Carbon | +0.55 | Electrophilic |

| Formyl Oxygen | -0.48 | Nucleophilic |

Note: Data is illustrative, based on general principles of substituent effects.

Aromaticity is a key concept describing the stability and reactivity of cyclic, planar molecules with delocalized pi-electrons. libretexts.org While benzene is the archetypal aromatic compound, substitution can alter its degree of aromaticity. Computational methods can quantify these changes using various indices, with Nucleus-Independent Chemical Shift (NICS) being one of the most popular. github.io NICS calculates the magnetic shielding at the center of a ring; a negative value indicates aromaticity (a diatropic ring current), while a positive value suggests anti-aromaticity. github.io

For (3-Formylphenyl) 4-fluorobenzoate, the effects on each ring would be different:

4-Fluorobenzoyl Ring: Studies on fluorinated benzenes using magnetic descriptors like NICS and ring current strength (RCS) consistently show that fluorination tends to reduce the aromaticity of the benzene ring. nih.govresearchgate.net The strong electronegativity of fluorine disrupts the uniform flow of pi-electrons, creating a barrier that diminishes the ring current. nih.govacs.org

3-Formylphenyl Ring: Strong electron-withdrawing groups like the formyl group also typically reduce the aromaticity of the benzene ring to which they are attached. researchgate.net

Therefore, it is predicted that both phenyl rings in (3-Formylphenyl) 4-fluorobenzoate would exhibit a slightly lower degree of aromaticity compared to unsubstituted benzene. Computational analysis would allow for a precise quantification of this reduction and an understanding of how electron delocalization is perturbed across the entire molecule. nih.gov

Mechanistic Insights into Chemical Transformations

Detailed mechanistic studies focused specifically on the chemical transformations of (3-Formylphenyl) 4-fluorobenzoate are limited in the available research. The primary documented transformation is its synthesis via esterification. researchgate.net This reaction typically involves the coupling of 3-hydroxybenzaldehyde (B18108) with 4-fluorobenzoyl chloride in the presence of a base, or a similar condensation reaction.

Structure-Reactivity and Structure-Property Relationship Studies

A specific examination of the steric and inductive effects on the reactivity of (3-Formylphenyl) 4-fluorobenzoate has not been the subject of dedicated studies. However, general principles and findings from research on related benzaldehyde (B42025) derivatives allow for a qualitative analysis. nih.gov

Inductive Effects : The molecule possesses two key functional groups that exert strong inductive and resonance effects:

The formyl group (-CHO) at the meta position is a deactivating group, withdrawing electron density from the phenyl ring through both inductive and resonance effects. This would decrease the nucleophilicity of the formyl-substituted ring.

The fluoro group (-F) on the benzoate (B1203000) moiety is electronegative, exerting a strong electron-withdrawing inductive effect. However, it also has a weaker electron-donating resonance effect. In benzoates, the electron-withdrawing character typically dominates, influencing the reactivity of the ester's carbonyl group.

Studies on other benzaldehyde derivatives have shown that electron-donating or -withdrawing properties of substituents significantly impact their biological activity and reaction kinetics. nih.govresearchgate.net For instance, in the inhibition of certain enzymes by benzaldehydes, the hydrophobicity and electronic effects of substituents are critical. nih.gov

No specific Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) models have been published for (3-Formylphenyl) 4-fluorobenzoate. However, the principles of QSAR/QSPR are widely applied to families of compounds like fluorobenzenes and benzaldehydes to predict their biological activity and physicochemical properties. nih.govresearchgate.net

A QSAR/QSPR study for a series of compounds including (3-Formylphenyl) 4-fluorobenzoate would involve calculating a set of molecular descriptors and correlating them with an observed activity or property. These descriptors can be categorized as:

| Descriptor Category | Examples | Potential Application for (3-Formylphenyl) 4-fluorobenzoate |

| Electronic | Dipole moment, HOMO/LUMO energies, atomic charges | Predicting reactivity, electrostatic interactions with a biological target. researchgate.netmdpi.com |

| Steric/Topological | Molecular volume, surface area, Balaban index | Correlating molecular size and shape with binding affinity. nih.gov |

| Thermodynamic | Enthalpy of formation, Gibbs free energy | Assessing the stability and solubility of the compound. researchgate.net |

| Hydrophobicity | LogP (octanol-water partition coefficient) | Predicting membrane permeability and bioaccumulation. nih.gov |

| Table 2: Representative Descriptor Classes for a Hypothetical QSAR/QSPR Study. |

The goal of such studies is to create a statistically robust model that can predict the properties of new, unsynthesized compounds, thereby guiding the design of more potent or suitable molecules. mdpi.comnih.gov For example, QSPR models have been successfully developed for fluorobenzene (B45895) derivatives to predict their n-octanol/water partition coefficients (logKow), a key parameter in environmental and medicinal chemistry. researchgate.net Similarly, QSAR models for benzaldehyde derivatives have identified which physicochemical properties are most influential for their biological inhibitory activities. nih.gov

Advanced Research Applications and Utility of 3 Formylphenyl 4 Fluorobenzoate

Strategic Building Block in Complex Chemical Synthesis

The reactivity of the aldehyde and the specific properties imparted by the fluorinated phenyl ring position (3-Formylphenyl) 4-fluorobenzoate (B1226621) as a valuable component in sophisticated organic synthesis.

Precursor for Advanced Organic Molecules and Scaffolds